Home > Products > Screening Compounds P41305 > N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea
N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea -

N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea

Catalog Number: EVT-5052675
CAS Number:
Molecular Formula: C22H25N5O3
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)

    Compound Description: CDPPB is the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor (mGluR), specifically the mGluR5 subtype. [] It exhibits an EC50 value of 77 +/- 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 +/- 430 nM in displacing [3H]methoxyPEPy binding. []

    Relevance: CDPPB shares a core 1H-pyrazol-5-yl structure with the target compound, N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea. The presence of a benzamide moiety in CDPPB and a urea moiety in the target compound further highlights their structural similarities within the context of pyrazole derivatives. []

VU-1545 (4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide)

    Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, derived from structural modifications of CDPPB. [] It demonstrates significantly improved potency compared to CDPPB, with a Ki of 156 +/- 29 nM in binding assays and an EC50 of 9.6 +/- 1.9 nM in functional assays. []

    Relevance: Similar to CDPPB, VU-1545 shares the central 1H-pyrazol-5-yl motif with N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea. The presence of different substituents on the benzamide moiety in VU-1545, compared to the urea moiety in the target compound, highlights a key area of structural divergence within this series of pyrazole-based compounds. []

APD791 (3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide)

    Compound Description: APD791 is a highly selective 5-HT2A receptor inverse agonist. [] It exhibits a Ki of 4.9 nM for the 5-HT2A receptor and is >2000-fold selective over 5-HT2C and 5-HT2B receptors. []

    Relevance: APD791 and N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea both feature a 1-methyl-1H-pyrazol-5-yl group within their structure. Although APD791 lacks the piperidine ring present in the target compound, the shared pyrazole moiety underscores their commonality as pyrazole derivatives. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: Hu7691 is a potent and selective Akt inhibitor. [] It exhibits low activity in inducing HaCaT apoptosis and has promising kinase selectivity and excellent anticancer cell proliferation potencies. []

    Relevance: Hu7691 and N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea both contain the 1-methyl-1H-pyrazol-5-yl structural motif. In addition, they both possess a piperidine ring, although with different substitution patterns. []

Properties

Product Name

N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea

IUPAC Name

1-[2-[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-(2-methylphenyl)urea

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C22H25N5O3/c1-15-5-3-4-6-19(15)24-22(29)25-20-7-11-23-27(20)17-8-12-26(13-9-17)21(28)18-10-14-30-16(18)2/h3-7,10-11,14,17H,8-9,12-13H2,1-2H3,(H2,24,25,29)

InChI Key

XZHMWXTVFUJXJU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=C(OC=C4)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=C(OC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.